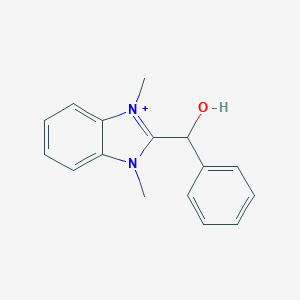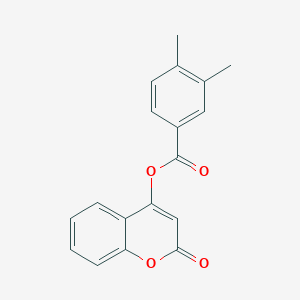![molecular formula C23H23NO4 B252685 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid, also known as BMB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMB is a member of the family of benzoic acid derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell survival and proliferation. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell survival and growth. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to exhibit anti-bacterial and anti-viral activity. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the growth of several bacterial and viral strains, including Escherichia coli and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid for lab experiments is its potent anti-cancer activity. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research in cancer treatment. However, one of the limitations of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid. One area of research is in the development of new and more efficient synthesis methods for 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid. Another area of research is in the development of new analogs of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid and its potential applications in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with 4-methylanthranilic acid in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to remove the benzyl protecting group. The final product is obtained as a white crystalline powder with a melting point of 216-218°C.
Wissenschaftliche Forschungsanwendungen
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
In addition to its anti-cancer activity, 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid has been shown to inhibit the production of inflammatory cytokines and reduce the levels of reactive oxygen species in cells.
Eigenschaften
Produktname |
3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid |
|---|---|
Molekularformel |
C23H23NO4 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-16-11-12-18(23(25)26)13-20(16)24-14-19-9-6-10-21(27-2)22(19)28-15-17-7-4-3-5-8-17/h3-13,24H,14-15H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
VRAKRVJOEQRADA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)


![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)